3,5-Pyrazoledicarboxylic acid, monopotassium salt
Description
Significance of Pyrazole (B372694) Derivatives as Building Blocks in Advanced Materials and Coordination Chemistry
Pyrazole and its derivatives are a highly influential family of N-heterocyclic compounds, prized for their versatility as synthetic intermediates. mdpi.com In coordination chemistry, the pyrazole ring is a valuable ligand due to its multiple coordination modes. researchgate.net It can act as a neutral monodentate or a bidentate compound, and its derivatives can function as polydentate chelating agents. researchgate.net This adaptability allows for the creation of coordination compounds with diverse topologies and structures. researchgate.net
The unique properties of pyrazole derivatives have led to their application in various advanced materials. jetir.org They are utilized in the development of fluorescent dyes, sensors, and corrosion inhibitors. jetir.org Furthermore, the intrinsic photophysical properties of pyrazole derivatives make them suitable for creating specialized organic materials. mdpi.com The ability to strategically functionalize the pyrazole ring allows chemists to fine-tune the electronic and structural properties of the resulting materials, making these derivatives foundational scaffolds in materials science. mdpi.com
Overview of Dicarboxylic Acids as Organic Linkers and Ligands
Dicarboxylic acids are fundamental organic linkers in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. cd-bioparticles.netcd-bioparticles.net These linkers consist of two carboxylate groups connected by a rigid or flexible organic backbone. The geometry and chemical nature of this backbone play a crucial role in determining the final structure, porosity, and functionality of the resulting framework. cd-bioparticles.netrsc.org
In the self-assembly of MOFs, the carboxylate groups of the dicarboxylic acid coordinate with metal ions or metal clusters to form extended, often porous, networks. cd-bioparticles.net The ability to systematically vary the length, rigidity, and functionalization of the dicarboxylic acid linker provides a powerful tool for rationally designing materials with specific properties, such as tailored pore sizes and chemical environments. rsc.orgrsc.org This modular approach has established dicarboxylic acids as one of the most important classes of ligands in crystal engineering and the synthesis of functional supramolecular structures. nih.gov
Specific Role of 3,5-Pyrazoledicarboxylic Acid Scaffold in Contemporary Chemical Science
The 3,5-pyrazoledicarboxylic acid (H₃pdc) scaffold holds a specific and important role in contemporary chemical science, particularly in the synthesis of coordination polymers. acs.org This molecule uniquely combines the versatile coordinating ability of the pyrazole ring with the strong metal-binding capacity of two carboxylate groups. This dual functionality allows it to act as a multidentate linker, bridging multiple metal centers to create robust and complex architectures.
Research has shown that H₃pdc is an effective building block for creating novel coordination polymers with interesting structural features. acs.orgnih.gov The precise arrangement of its donor atoms—two nitrogen atoms from the pyrazole ring and oxygen atoms from the two carboxylate groups—can be controlled by factors such as pH, which influences the deprotonation state of the acid groups. nih.gov This control is critical for designing and synthesizing materials with desired topologies and properties. nih.gov For instance, H₃pdc has been used to synthesize rod-like nickel-based MOFs for applications in environmental remediation. acs.org The monopotassium salt of 3,5-pyrazoledicarboxylic acid serves as a convenient and soluble source of the monoanionic [H₂pdc]⁻ ligand, facilitating its direct use in these synthetic applications.
Compound Data
Below is a table summarizing the key identifiers and properties of the subject compound.
| Property | Value |
| IUPAC Name | Potassium 3-carboxy-1H-pyrazole-5-carboxylate |
| CAS Number | 96616-83-0 |
| Molecular Formula | C₅H₃KN₂O₄ |
| Molecular Weight | 194.19 g/mol |
| Synonyms | 3,5-Pyrazoledicarboxylic acid, monopotassium salt |
Referenced Compounds
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;5-carboxy-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.K/c8-4(9)2-1-3(5(10)11)7-6-2;/h1H,(H,6,7)(H,8,9)(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICUAIVMYKBTQX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)[O-])C(=O)O.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3KN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 3,5 Pyrazoledicarboxylic Acid and Its Monopotassium Salt
Established Synthetic Routes to 3,5-Pyrazoledicarboxylic Acid
The formation of the 3,5-pyrazoledicarboxylic acid structure can be achieved through several synthetic pathways, most notably through the oxidation of suitably substituted pyrazole (B372694) precursors and the stepwise construction from other heterocyclic systems.
Oxidation Pathways for Pyrazole Precursors (e.g., 3,5-Dimethylpyrazole)
A prevalent and well-documented method for the synthesis of 3,5-pyrazoledicarboxylic acid involves the oxidation of 3,5-dimethylpyrazole. chemicalbook.com This process typically employs a strong oxidizing agent, such as potassium permanganate (B83412), to convert the methyl groups to carboxylic acid functionalities.
The reaction is generally carried out in an aqueous medium. 3,5-Dimethylpyrazole is dissolved in water, often with heating to facilitate dissolution. Subsequently, a stoichiometric excess of potassium permanganate is added portion-wise to control the exothermic nature of the reaction. The temperature is carefully maintained to ensure the complete oxidation of the methyl groups without significant degradation of the pyrazole ring. Upon completion of the reaction, the manganese dioxide byproduct is removed by filtration. The resulting filtrate, containing the potassium salt of 3,5-pyrazoledicarboxylic acid, is then acidified, typically with hydrochloric acid, to a pH of around 2. This protonates the carboxylate groups, leading to the precipitation of 3,5-pyrazoledicarboxylic acid as a white solid. The product can then be isolated by filtration and washed with cold water to remove any remaining impurities. chemicalbook.com
| Reactant | Reagent | Solvent | Temperature | Yield |
| 3,5-Dimethylpyrazole | Potassium Permanganate | Water | 70-90°C | ~33% |
It is noteworthy that this reaction can also yield 5-methyl-1H-pyrazole-3-carboxylic acid as a byproduct, which can be isolated from the filtrate after the separation of the primary product. chemicalbook.com
Stepwise Synthesis from Related Heterocycles
The synthesis of the pyrazole ring system, and by extension 3,5-pyrazoledicarboxylic acid, can also be achieved through stepwise methodologies starting from other heterocyclic precursors or acyclic compounds. These methods offer versatility in introducing various substituents onto the pyrazole core.
One common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For the synthesis of 3,5-pyrazoledicarboxylic acid, a suitably substituted 1,3-dicarbonyl compound bearing ester or other carboxylate precursor groups would be required. The reaction with hydrazine would then lead to the formation of the pyrazole ring. Subsequent hydrolysis of the ester groups would yield the desired dicarboxylic acid.
Another versatile method is the [3+2] cycloaddition reaction between a nitrile imine and an alkyne. nih.govrsc.org Nitrile imines, generated in situ from hydrazonoyl halides, can react with alkynes bearing two carboxylate or precursor groups to form the pyrazole ring directly. This method allows for a high degree of control over the substitution pattern of the resulting pyrazole.
Preparation of 3,5-Pyrazoledicarboxylic Acid, Monopotassium Salt
The monopotassium salt of 3,5-pyrazoledicarboxylic acid is a valuable intermediate, often used in the synthesis of coordination polymers and metal-organic frameworks. Its preparation involves the selective deprotonation of one of the two carboxylic acid groups.
Salt Formation Methodologies
The formation of the monopotassium salt is typically achieved by reacting 3,5-pyrazoledicarboxylic acid with a stoichiometric amount of a potassium base, such as potassium hydroxide (B78521) or potassium carbonate, in a suitable solvent. The use of one equivalent of the base ensures the deprotonation of only one of the carboxylic acid groups, leveraging the difference in pKa values between the first and second deprotonation steps.
The reaction is generally carried out in an aqueous solution or a polar organic solvent in which the dicarboxylic acid has some solubility. The potassium base is added gradually to a solution or suspension of the acid. The progress of the reaction can be monitored by pH measurement. The resulting solution containing the monopotassium salt can then be used directly in subsequent reactions or the salt can be isolated by crystallization.
| Acid | Base (1 equivalent) | Solvent | Product |
| 3,5-Pyrazoledicarboxylic Acid | Potassium Hydroxide | Water | This compound |
| 3,5-Pyrazoledicarboxylic Acid | Potassium Carbonate | Water/Ethanol | This compound |
Controlled Crystallization Techniques for Monopotassium Salt Formation
Controlled crystallization is crucial for obtaining the monopotassium salt in a pure, crystalline form. Several techniques can be employed to achieve this.
Slow Evaporation: A straightforward method involves the slow evaporation of the solvent from a solution containing the monopotassium salt. This gradual increase in concentration allows for the formation of well-defined crystals. The choice of solvent is critical and can influence the crystal habit.
Cooling Crystallization: This technique involves dissolving the monopotassium salt in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent slow cooling of the solution reduces the solubility of the salt, leading to crystallization. The rate of cooling can be controlled to influence the size and quality of the crystals. ntnu.no
Derivatization Strategies for 3,5-Pyrazoledicarboxylic Acid
The carboxylic acid groups of 3,5-pyrazoledicarboxylic acid provide reactive handles for a variety of derivatization reactions, allowing for the synthesis of a wide range of functionalized pyrazoles.
Common derivatization strategies include the formation of esters and amides. Esterification can be achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often under reflux conditions. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with an alcohol to form the corresponding ester under milder conditions. eurekaselect.com
Similarly, amides can be prepared by reacting the dicarboxylic acid with an amine. This reaction is often facilitated by the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. Alternatively, the acyl chloride intermediate can be reacted with an amine to form the amide. nih.govmdpi.com These derivatization reactions open up possibilities for creating a diverse library of pyrazole-based compounds with tailored properties.
| Derivative | Reagents | Typical Conditions |
| Diethyl Ester | Ethanol, Sulfuric Acid | Reflux |
| Diacyl Chloride | Thionyl Chloride or Oxalyl Chloride | Anhydrous, often with catalytic DMF |
| Diamide | Amine, DCC or EDC | Anhydrous polar solvent |
Amide Derivatives Synthesis
The synthesis of amide derivatives from 3,5-pyrazoledicarboxylic acid involves the conversion of one or both of the carboxylic acid functional groups into amide groups. This transformation typically proceeds through a two-step sequence: activation of the carboxylic acid, followed by reaction with a suitable amine.
A general route involves the initial synthesis of a pyrazole-5-carboxylic acid intermediate. This intermediate can then be converted to a more reactive species, such as an acyl chloride, to facilitate the amidation reaction. For instance, a key intermediate like pyridinyl-1H-pyrazole-5-carboxylic acid can be treated with a chlorinating agent such as thionyl chloride (SOCl₂) to produce the corresponding carbonyl chloride. This activated intermediate subsequently reacts with an appropriate ammonia (B1221849) source or a primary/secondary amine to yield the final amide compound. ciac.jl.cn
The introduction of an amide group (CONH₂) in place of a carboxylic acid (COOH) group alters the electronic properties of the pyrazole ring. Computational studies on substituted pyrazoles have shown that an amide group acts as an electron-donating group through the π-system, which can influence the tautomeric equilibrium of the pyrazole ring. mdpi.com This is in contrast to the electron-withdrawing nature of the carboxylic acid group. mdpi.com
Table 1: General Synthetic Steps for Amide Derivative Formation
| Step | Procedure | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Carboxylic Acid Activation | Thionyl chloride (SOCl₂) or similar | Acyl Chloride Intermediate |
Other Functional Group Modifications
Beyond amidation, the carboxylic acid groups of 3,5-pyrazoledicarboxylic acid (referred to as LH₃) are amenable to other functional group modifications, notably through reactions with organometallic compounds to form coordination polymers and macrocycles. The reactivity of the carboxylic acid moieties allows for the construction of complex supramolecular structures.
Research into the reactions of 3,5-pyrazoledicarboxylic acid with various di- and triorganotin substrates has demonstrated this versatility. For example, the reaction with dibenzyltin dichloride ((PhCH₂)₂SnCl₂) can produce a macrocycle-containing coordination polymer. acs.org Similarly, reacting LH₃ with diphenyltin (B89523) oxide (Ph₂SnO) results in the formation of a dinuclear complex. acs.org These reactions showcase the modification of the carboxylic acid groups into carboxylate bridges that coordinate to the tin centers, creating extended inorganic-organic hybrid structures.
Another modification involves the formation of heterobimetallic compounds. The reaction of 3,5-pyrazoledicarboxylic acid with dimethyltin (B1205294) dichloride (Me₂SnCl₂) in the presence of potassium hydroxide (KOH) yields a complex 2D-coordination polymer containing both potassium and tin atoms, which is further extended into a 3D supramolecular structure by solvent molecules. acs.org
Table 2: Examples of Functional Group Modification with Organotin Compounds
| Reactants | Key Product Structure |
|---|---|
| 3,5-Pyrazoledicarboxylic acid + (PhCH₂)₂SnCl₂ | Macrocycle-containing coordination polymer acs.org |
| 3,5-Pyrazoledicarboxylic acid + Ph₂SnO | Dinuclear organotin macrocycle acs.org |
Influence of Reaction Conditions on Synthetic Outcomes (e.g., pH Control)
In the synthesis of 3,5-pyrazoledicarboxylic acid via the oxidation of 3,5-dimethyl-1H-pyrazole with potassium permanganate, pH control is critical during the product workup. After the initial oxidation reaction, the filtrate is acidified with aqueous HCl to a pH of 2. This protonates the carboxylate groups, causing the desired 3,5-pyrazoledicarboxylic acid to precipitate out of the solution, allowing for its isolation. chemicalbook.com If the pH is subsequently adjusted to a less acidic range of 5-6, a byproduct, 5-methyl-1H-pyrazole-3-carboxylic acid, can be selectively precipitated and separated. chemicalbook.com
Furthermore, the degree of deprotonation of 3,5-pyrazoledicarboxylic acid (H₃pdc) can be directly controlled by varying the pH of the reaction environment. nih.govresearchgate.net This control is crucial in the synthesis of coordination polymers, as the accessibility of the molecule's six potential coordination atoms (two from each carboxylate group and the two pyrazole nitrogens) is pH-dependent. nih.govresearchgate.net By fine-tuning the pH, chemists can dictate which coordination sites are available to bind with metal centers, thus guiding the assembly of novel coordination frameworks with specific structural designs. nih.govresearchgate.net
Table 3: Effect of pH on Product Isolation in a Synthetic Procedure
| pH Level | Action | Outcome |
|---|---|---|
| pH 2 | Acidification of filtrate with HCl | Precipitation of 3,5-Pyrazoledicarboxylic acid chemicalbook.com |
Coordination Chemistry and Ligand Design Principles Involving 3,5 Pyrazoledicarboxylic Acid
Ligand Characteristics of 3,5-Pyrazoledicarboxylic Acid
The utility of 3,5-pyrazoledicarboxylic acid in constructing diverse coordination architectures stems from its inherent molecular properties. These include its multidentate nature, the presence of different donor atoms, its acid-base behavior, and its structural flexibility.
3,5-Pyrazoledicarboxylic acid is a multidentate ligand, meaning it can bind to a metal center through multiple atoms simultaneously. The deprotonated form of the ligand, dcp³⁻, offers up to six potential coordination sites, comprising two nitrogen atoms from the pyrazole (B372694) ring and four oxygen atoms from the two carboxylate groups academie-sciences.fr. This multiplicity of donor atoms, which includes both "hard" oxygen and "borderline" nitrogen donors, allows it to coordinate with a wide variety of metal ions. The pyrazole nitrogens and the carboxylate oxygens can engage in various coordination modes, leading to the formation of complex structures researchgate.net. The specific coordination is influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating or counter-ions.
The coordination behavior of 3,5-pyrazoledicarboxylic acid is profoundly influenced by the pH of the reaction environment. The molecule possesses three acidic protons: two from the carboxylic acid groups and one from the pyrazole ring N-H. By controlling the pH, it is possible to selectively deprotonate these sites, thereby modulating the ligand's charge and the availability of its coordination sites researchgate.netnih.gov.
While the pyrazole ring itself is relatively rigid, the carboxylate groups attached at the 3 and 5 positions can rotate around the C-C single bonds. This conformational flexibility allows the ligand to adopt various spatial arrangements to accommodate the coordination preferences of different metal ions. This adaptability is a key factor in the formation of diverse and intricate coordination networks.
Coordination Modes with Transition Metal Ions
The versatile coordination capabilities of 3,5-pyrazoledicarboxylic acid and its deprotonated forms have been extensively explored with a variety of transition metal ions. The resulting complexes range from discrete, mononuclear or polynuclear species to extended coordination polymers.
With divalent transition metals such as nickel(II), copper(II), and zinc(II), 3,5-pyrazoledicarboxylic acid has been shown to form a variety of discrete complexes. In these structures, the ligand can act as a chelating or a bridging unit, connecting multiple metal centers.
For example, a trinuclear nickel(II) complex, [Ni₃(dcp)₂(H₂O)₁₀], has been synthesized where two dcp³⁻ ligands bridge three nickel ions academie-sciences.fr. In this complex, the Ni(II) ions exhibit slightly distorted octahedral geometries with coordination environments composed of oxygen and nitrogen donor atoms from the ligands and water molecules academie-sciences.fr. The specific coordination mode of the ligand and the resulting nuclearity of the complex are highly dependent on the reaction conditions. The study of such complexes is crucial for understanding the magnetic and electronic interactions between metal centers mediated by the pyrazole-based ligand. Research has also been conducted on coordination compounds of Cu(II), Ni(II), and Zn(II) with derivatives of pyrazoledicarboxylic acid, highlighting the broad interest in this class of ligands for creating new metal complexes researchgate.netmdpi.com.
Table 1: Examples of Discrete Transition Metal Complexes with 3,5-Pyrazoledicarboxylate Ligands
| Metal Ion | Complex Formula | Key Structural Feature |
|---|---|---|
| Ni(II) | [Ni₃(dcp)₂(H₂O)₁₀] | Trinuclear unit with bridging dcp³⁻ ligands academie-sciences.fr |
| Cu(II) | [Cu(H₂O)(DMPZ)₂C₂O₄] | Mononuclear complex with a related pyrazole ligand, showcasing a square-pyramidal geometry dnu.dp.ua |
| Zn(II) | Varies | Often forms complexes with tetrahedral or octahedral geometry, depending on the specific pyrazole-dicarboxylate derivative and reaction conditions mdpi.com. |
The coordination chemistry of 3,5-pyrazoledicarboxylic acid with lanthanide ions is of significant interest due to the potential for creating materials with interesting photoluminescent and magnetic properties. Lanthanide ions are hard acids and typically favor coordination with oxygen donor ligands, making the carboxylate groups of H₃pdc particularly effective binding sites.
The larger ionic radii and higher coordination numbers (typically 7 to 9) of lanthanide ions, compared to transition metals, often lead to the formation of high-dimensional coordination polymers. In these structures, the pyrazoledicarboxylate ligand can adopt various bridging modes, connecting multiple lanthanide centers and giving rise to one-, two-, or three-dimensional networks. The pyrazole nitrogen atoms can also participate in coordination, although the Ln-N bond is generally weaker than the Ln-O bond. The specific structure is also influenced by the lanthanide contraction, where the ionic radius decreases across the series, potentially leading to different coordination environments and network topologies for different lanthanide ions. The luminescent properties of complexes containing lanthanide ions like Eu(III) and Tb(III) are of particular interest, as the pyrazoledicarboxylate ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits at its characteristic wavelength.
Table 2: Coordination Characteristics with Lanthanide Ions
| Lanthanide Ion | Typical Coordination Number | Preferred Donor Atoms | Common Structural Motifs | Potential Applications |
|---|---|---|---|---|
| Ce(III) | 8, 9 | Oxygen | 1D, 2D, or 3D coordination polymers | Luminescence, Catalysis |
| Nd(III) | 8, 9 | Oxygen | Polymeric networks | Near-infrared luminescence |
| La(III) | 9 | Oxygen | High-dimensional frameworks | Model systems for other lanthanides |
| Sm(III) | 8, 9 | Oxygen | Bridging carboxylate and pyrazolate units | Luminescence, Magnetism rsc.org |
| Eu(III) | 8, 9 | Oxygen | Extended coordination networks | Red-light emitting materials rsc.org |
| Tb(III) | 8 | Oxygen, Nitrogen | Polymeric structures | Green-light emitting materials mdpi.com |
| Dy(III) | 7, 8 | Oxygen | Varies with synthesis conditions | Single-molecule magnets |
| In(III) | 6 | Oxygen | Often forms octahedral complexes | Not a lanthanide, but its coordination chemistry is also studied with similar ligands. |
Interactions with Organotin Substrates
The reaction of 3,5-pyrazoledicarboxylic acid (referred to as LH3 in studies) with various di- and triorganotin compounds has been shown to produce a variety of complex coordination polymers, including structures containing large organotin macrocycles. The specific outcome of these reactions is highly dependent on the organotin precursor used.
For instance, the reaction of LH3 with dibenzyltin dichloride, (PhCH2)2SnCl2, in the presence of potassium hydroxide (B78521), yields a macrocycle-containing 2D coordination polymer. researchgate.netacs.org Subsequent treatment of this polymer with reagents like pyridine or 2,4,6-collidine can lead to structural transformations, affording a one-dimensional polymer or even a remarkable compound featuring a dodecanuclear oxotin cage as a dication and a hexanuclear tin macrocycle as a dianion. researchgate.netacs.org
The reactions with organotin oxides also lead to diverse structures. Diphenyltin (B89523) oxide (Ph2SnO) initially forms an insoluble product that, upon dissolution in N,N'-dimethylformamide, yields a dinuclear complex. researchgate.netacs.org A similar dinuclear compound is obtained with triphenyltin oxide, (Ph3Sn)2O, where the two tin atoms are coordinated solely by the carboxylate oxygen atoms of the ligand. researchgate.netacs.org In contrast, the reaction with bis(tributyltin) oxide, (nBu3Sn)2O, results in an unusual cleavage of a tin-alkyl bond, leading to a 2D-coordination polymer where dinuclear tin macrocycles are linked by nBu3Sn bridges. acs.org
These findings demonstrate that the pyrazole nitrogen atoms are not always involved in coordination, particularly in cases with triorganotin compounds where Sn-C bond cleavage does not occur. acs.org In such instances, binding to the tin centers is facilitated exclusively by the two carboxylate groups. acs.org
| Organotin Substrate | Reagents/Conditions | Resulting Compound/Structural Feature |
| (PhCH2)2SnCl2 | KOH | Macrocycle-containing 2D coordination polymer researchgate.netacs.org |
| (PhCH2)2SnCl2 product | Pyridine, H2O | 1D coordination polymer acs.org |
| (PhCH2)2SnCl2 product | 2,4,6-Collidine, H2O | Dodecanuclear oxotin cage cation with a hexanuclear tin macrocycle anion researchgate.netacs.org |
| Me2SnCl2 | KOH | Heterobimetallic K-Sn 2D coordination polymer researchgate.net |
| Ph2SnO | N,N'-dimethylformamide | Dinuclear complex researchgate.netacs.org |
| (nBu3Sn)2O | - | 2D coordination polymer with Sn-alkyl bond cleavage acs.org |
| (Ph3Sn)2O | - | Dinuclear compound with coordination only through carboxylate oxygens researchgate.netacs.org |
Factors Influencing Coordination Geometries and Dimensionality
The final topology of coordination compounds derived from 3,5-pyrazoledicarboxylic acid is governed by several critical factors. The identity of the metal ion and its inherent coordination preferences, alongside the subtle interplay of steric and electronic effects, dictate the connectivity and dimensionality of the resulting framework, leading to structures ranging from simple mononuclear complexes to intricate three-dimensional arrays.
The choice of metal ion is a fundamental determinant of the final architecture. Metals with d¹⁰ electronic configurations, such as those in group 12, are known for their flexible coordination environments, which can give rise to highly ordered networks with severe distortions. nih.gov The coordination number and preferred geometry of the metal center directly influence how the 3,5-pyrazoledicarboxylate ligands bridge between metal ions, thereby controlling the dimensionality of the resulting polymer.
A series of M(II) complexes with 3,5-pyrazoledicarboxylic acid (H3dcp) synthesized under hydrothermal conditions illustrates this principle. rsc.org Depending on the specific metal ion (e.g., Ni, Co, Zn, Cu, Mn) and stoichiometry, the products range from simple mononuclear building blocks to dinuclear units, 1-D chains, and even 3-D arrays. rsc.org For example, a nickel(II) complex forms a 1-D chain structure featuring rare double aqua-bridges linking the metal ions. rsc.org
The versatility of the ligand is further highlighted in the formation of heterometallic coordination polymers. The self-assembly of 3,5-pyrazoledicarboxylic acid with a mix of sodium(I), copper(II), and various lanthanide(III) ions (La, Sm, Pr, Nd) under hydrothermal conditions leads to a series of novel heterometallic polymers. nih.gov These compounds feature unprecedented structures with both infinite cationic and anionic chains, demonstrating how a combination of metal ions with different coordination preferences can be used to construct highly complex architectures. nih.gov
| Metal Ion(s) | Ligand Protonation State | Resulting Dimensionality / Key Structural Feature | Reference |
| Ni(II) | Hdcp²⁻ | Simple mononuclear complex | rsc.org |
| Mn(II) | Hdcp²⁻ | 1-D chain | rsc.org |
| Ni(II) | Hdcp²⁻ | 1-D double-stranded chain with double aqua-bridges | rsc.org |
| Na(I), Cu(II) | dcp³⁻ | 3-D array | rsc.org |
| Na(I), Cu(II), Ln(III) (Ln = La, Sm, Pr, Nd) | pdc³⁻ | Heterometallic polymer with infinite cationic and anionic chains | nih.gov |
Beyond the identity of the metal, steric and electronic effects play a crucial role in determining the final coordination geometry. nih.gov Steric hindrance, arising from bulky substituents on either the ligand or co-ligands, can dictate which coordination sites are accessible and can influence the orientation of ligands around the metal center. researchgate.net For the 3,5-pyrazoledicarboxylate ligand, bulky groups on an organotin substrate, for example, could sterically favor coordination through the more accessible carboxylate groups while hindering approach to the pyrazole nitrogen atoms. acs.org
Metal Organic Frameworks Mofs and Coordination Polymers Utilizing 3,5 Pyrazoledicarboxylic Acid As Linker
Design Principles for Pyrazoledicarboxylate-Based MOFs
The rational design of MOFs using 3,5-pyrazoledicarboxylate is a key focus in crystal engineering. The predictable coordination behavior of the linker, combined with the selection of appropriate metal ions, allows for the targeted synthesis of materials with desired network structures and properties.
The construction of periodic network structures with 3,5-pyrazoledicarboxylate is guided by the principles of reticular chemistry. This approach involves the deliberate assembly of molecular building blocks into predetermined network topologies. The pyrazoledicarboxylate ligand can coordinate to metal centers through its carboxylate oxygen atoms and the nitrogen atoms of the pyrazole (B372694) ring. The specific coordination modes can be influenced by factors such as the choice of metal ion, the solvent system, and the reaction pH. By controlling these parameters, it is possible to direct the self-assembly process to yield one-, two-, or three-dimensional periodic networks.
The pH of the reaction environment plays a crucial role in controlling the coordination of the H₂PZDC linker. By varying the pH, it is possible to control the deprotonation of the carboxylic acid and pyrazole groups, thereby influencing which of the six potential coordination atoms are available to bind to the metal centers. This provides a powerful tool for designing and synthesizing novel coordination polymers with specific structural features.
The geometry and connectivity of the 3,5-pyrazoledicarboxylate linker are fundamental to determining the final topology of the MOF framework. The V-shape of the linker, arising from the arrangement of the two carboxylate groups on the pyrazole ring, predisposes the resulting frameworks to certain topologies. The rigid nature of the pyrazole ring ensures that this geometry is maintained within the final structure, leading to predictable and well-defined porous architectures.
The combination of the V-shaped linker with different metal-based secondary building units (SBUs) can lead to a variety of network topologies. For instance, the connection of this linker with rod-like SBUs can generate frameworks with specific topologies, such as the xhh topology observed in MOF-303. berkeley.edu The flexibility in the coordination of the pyrazole nitrogen atoms, in addition to the carboxylate groups, allows for the formation of diverse and often complex framework structures.
Specific MOF Architectures and Their Structural Characteristics
The versatility of the 3,5-pyrazoledicarboxylate linker is demonstrated by the variety of MOF architectures that have been synthesized with different metal ions. These include frameworks based on aluminum, zirconium, and neodymium, each exhibiting unique structural characteristics.
MOF-303, with the chemical formula [Al(OH)(C₅H₂O₄N₂)], is a prominent example of an aluminum-based MOF utilizing the 3,5-pyrazoledicarboxylate linker. google.com This material is constructed from one-dimensional infinite rod-like secondary building units (SBUs) of [Al(OH)(–CO₂)₂]n, which are connected by the pyrazoledicarboxylate linkers. berkeley.eduresearchgate.net The linkage of these components results in a framework with an xhh topology and a one-dimensional pore system. berkeley.eduresearchgate.net
Structurally, each aluminum(III) ion is coordinated to four oxygen atoms from four different carboxylate groups and two oxygen atoms from two hydroxyl groups, forming AlO₆ octahedra. These octahedra share corners to form helical chains. The cis-arrangement of the two adjacent bridging hydroxyl groups is a defining feature of the MOF-303 structure. google.com This MOF exhibits permanent porosity with a Brunauer-Emmett-Teller (BET) surface area of approximately 1380 m²/g and a pore volume of 0.55 cm³/g. google.com
| Property | Value |
| Chemical Formula | [Al(OH)(C₅H₂O₄N₂)] |
| Topology | xhh |
| Pore System | One-dimensional |
| BET Surface Area | ~1380 m²/g |
| Pore Volume | 0.55 cm³/g |
Zirconium-based MOFs are known for their exceptional chemical and thermal stability. DUT-67(Zr), when synthesized with 3,5-pyrazoledicarboxylic acid (PZDC), forms a robust framework. The structure of DUT-67 is characterized by a reo topology. This topology arises from the connection of the PZDC linkers with hexanuclear zirconium clusters, specifically [Zr₆O₄(OH)₄].
The combination of the reo topology and the bent nature of the pyrazoledicarboxylate linker results in a framework with three distinct types of pores: one octahedral and two cuboctahedral pores. researchgate.net The specific composition of the activated material can be represented as Zr₆O₄(OH)₄(PZDC)₄(CH₃COO)₄. researchgate.net DUT-67(Zr) exhibits a BET surface area in the range of 800-1000 m²/g and a specific pore volume of 0.4-0.5 cm³/g. metal-organic-frameworks.eu
| Property | Value |
| Framework Name | DUT-67(Zr)-PZDC |
| Topology | reo |
| Secondary Building Unit | [Zr₆O₄(OH)₄] cluster |
| BET Surface Area | 800-1000 m²/g |
| Specific Pore Volume | 0.4-0.5 cm³/g |
The reaction of 3,5-pyrazoledicarboxylic acid with neodymium ions leads to the formation of unique MOF structures. One such example has the chemical formula {[Nd₂(L₁)₃·6H₂O]·H₂O}n, where L₁ represents the 3,5-pyrazoledicarboxylate ligand with two deprotonated carboxyl groups. google.com The molecular formula of the repeating unit is C₁₅H₂₀N₆Nd₂O₁₉. google.com
This neodymium-based MOF crystallizes in the monoclinic system with a P2₁/n space group. google.com The fundamental structural unit contains two neodymium ions, three 3,5-pyrazoledicarboxylate anions, and six coordinated water molecules. google.com Both neodymium ions in the structure are nine-coordinated. A key feature of this framework is the bridging of two neodymium ions by an oxygen atom from one of the carboxyl groups of the linker, which also chelates one of the neodymium ions with an adjacent nitrogen atom. google.com
| Property | Value |
| Chemical Formula | {[Nd₂(C₅H₂N₂O₄)₃·6H₂O]·H₂O}n |
| Molecular Formula | C₁₅H₂₀N₆Nd₂O₁₉ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Neodymium Coordination | Nine-coordinated |
Other Transition Metal and Lanthanide Pyrazoledicarboxylate Coordination Polymers
The versatility of 3,5-pyrazoledicarboxylic acid (H₂pdc) as a linker extends beyond commonly studied metals to a wide array of other transition metals and lanthanides, leading to coordination polymers with diverse structural motifs and properties. The coordination chemistry is significantly influenced by the nature of the metal ion, including its size, preferred coordination number, and geometry. rsc.org
For instance, a neodymium-MOF material constructed with 3,5-pyrazoledicarboxylic acid demonstrates the ligand's ability to form complex structures with lanthanides. google.com In this specific Nd-MOF, with the chemical formula {[Nd₂(L₁)₃·6H₂O]·H₂O}n (where L₁ represents the deprotonated 3,5-pyrazoledicarboxylate), the fundamental structural unit contains two neodymium ions. google.com Both Nd³⁺ ions are nine-coordinated, bridged by an oxygen atom from one of the carboxyl groups of the ligand, which also chelates one of the neodymium ions with its adjacent nitrogen atom. google.com This results in a monoclinic crystal system belonging to the P2₁/n space group. google.com
Similarly, nickel has been used to synthesize a rod-like Ni-MOF through a reaction involving nickel carbonate and 3,5-pyrazoledicarboxylic acid. acs.org The resulting material exhibits a significant specific surface area of 388.1 m²/g. acs.org The adaptability of the pyrazoledicarboxylate linker is further showcased in the construction of five different three-dimensional MOFs with metals such as Zinc (Zn), Barium (Ba), Cadmium (Cd), and Copper (Cu). rsc.org These frameworks highlight the linker's capacity to generate diverse 3D structures. rsc.org The interaction between various metal ions and dicarboxylic acid linkers, including those from the pyrazole family, can result in one-, two-, or three-dimensional coordination polymers, influenced by factors like the lanthanide contraction effect and the varied coordination modes of the linker. acs.org
The table below summarizes key characteristics of representative transition metal and lanthanide coordination polymers utilizing a pyrazoledicarboxylate linker.
| Metal Ion | Compound Formula Fragment | Dimensionality | Key Structural Feature | Ref. |
| Neodymium (Nd³⁺) | {[Nd₂(pdc)₃·6H₂O]·H₂O}n | 3D | Nine-coordinated Nd³⁺ ions bridged by carboxylate oxygen | google.com |
| Nickel (Ni²⁺) | Ni-MOF | 3D | Rod-like structure with a surface area of 388.1 m²/g | acs.org |
| Zinc (Zn²⁺) | {[Zn₃(Hpdc)₂H₂O]·4H₂O}n | 3D | 3D framework with luminescence sensing properties for Fe³⁺ | rsc.org |
| Copper (Cu²⁺) | {[Cu₂(pdc)₂·2H₂O]·4H₂O}n | 3D | 3D framework exhibiting antiferromagnetic exchange | rsc.org |
Synthetic Approaches for MOF Construction
The synthesis of pyrazoledicarboxylate MOFs is achieved through various methods, with the choice of technique significantly influencing the final product's crystallinity, porosity, and stability. mdpi.com
Hydrothermal Synthesis Techniques
Hydrothermal synthesis is a prevalent and effective method for crystallizing MOFs, including those based on 3,5-pyrazoledicarboxylic acid. researchgate.net This technique involves reacting the metal salt and the organic linker in a sealed vessel, typically an autoclave, in water or a mixed-solvent system at temperatures above the solvent's boiling point. researchgate.netmdpi.com The elevated temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality single crystals. researchgate.net
Factors such as temperature, pH, reaction time, and reactant concentrations are critical parameters that must be carefully controlled to obtain the desired MOF structure. researchgate.net For example, the synthesis of a rod-like Ni-MOF using 3,5-pyrazoledicarboxylic acid was achieved through a hydrothermal reaction. acs.org Lanthanide coordination polymers have also been successfully generated under hydrothermal conditions, where the method facilitates the formation of diverse dimensional structures from 1D chains to 3D frameworks. acs.orgresearchgate.net The hydrothermal environment is conducive to nucleation, growth, and self-assembly, leading to the formation of porous structures with tailored properties. researchgate.net However, this method can sometimes be energy-intensive and require long reaction times. researchgate.net
Solvothermal and Green Synthesis Methods
Solvothermal synthesis is closely related to the hydrothermal method but utilizes non-aqueous solvents. mdpi.com This approach offers greater versatility as it allows for the use of organic linkers or metal salts that may not be stable or soluble in water. mdpi.com The choice of solvent can direct the formation of specific framework topologies and influence properties like pore size and polarity. mdpi.commdpi.com The solvothermal synthesis of two-dimensional lanthanide coordination polymers has been demonstrated, highlighting the method's utility in creating novel network structures. mdpi.com
In recent years, there has been a significant push towards "green" synthesis methods that are more environmentally friendly and sustainable. rsc.orgresearchgate.net These approaches aim to reduce or eliminate the use of hazardous solvents, lower energy consumption, and utilize renewable starting materials. rsc.orgfindaphd.com For pyrazoledicarboxylate MOFs, a notable example is the straightforward, environmentally friendly, and scalable synthesis of MOF-303, an aluminum pyrazoledicarboxylate. researchgate.net This process can be conducted in hot water using low-cost starting materials, aligning with the principles of green chemistry. researchgate.netgoogle.com Other green methods include mechanochemical synthesis (grinding reactants together with minimal or no solvent) and sonochemical methods, which use ultrasound to drive the reaction. mdpi.comfindaphd.com These techniques are often faster and less energy-intensive than traditional solvothermal methods. mdpi.comyoutube.com
The following table compares different synthetic approaches for pyrazoledicarboxylate MOFs.
| Synthesis Method | Typical Solvent(s) | Key Advantages | Key Disadvantages | Ref. |
| Hydrothermal | Water, Water/co-solvent mixtures | High crystallinity, good for water-stable MOFs | High energy consumption, long reaction times, requires autoclave | researchgate.netmdpi.com |
| Solvothermal | Organic solvents (e.g., DMF, DEF, Ethanol) | High versatility, control over topology, can use water-sensitive reagents | Use of potentially toxic/expensive solvents, requires autoclave | mdpi.comnih.gov |
| Green Synthesis | Water, Ethanol, or solvent-free | Environmentally friendly, scalable, often faster and lower energy | May not be suitable for all MOF types, crystallinity can vary | researchgate.netfindaphd.comresearchgate.net |
Structural Interconversions and Dynamic Behavior in Pyrazoledicarboxylate MOFs
Metal-Organic Frameworks constructed with pyrazoledicarboxylate linkers are not always static structures. Many exhibit dynamic behaviors, including structural flexibility and transformations in response to external stimuli such as guest molecules (gases, solvents), temperature, or light. researchgate.netugent.be This flexibility, often termed "breathing," involves significant changes in the framework's unit cell volume and pore dimensions without the breaking of coordination bonds. researchgate.netresearchgate.net
The dynamic nature of these frameworks can be attributed to the flexibility of the organic linker and the coordination environment of the metal nodes. researchgate.net For pyrazolate-based MOFs, this flexibility can lead to pronounced breathing behavior during gas adsorption, where the framework expands or contracts to accommodate guest molecules. researchgate.net This phenomenon is crucial for applications in gas separation and storage, as it can lead to highly selective adsorption properties.
In some cases, the changes can be more profound, leading to single-crystal-to-single-crystal (SCSC) transformations. researchgate.net These interconversions involve the breaking and reforming of coordination bonds, resulting in a new crystalline phase while maintaining the integrity of the single crystal. Such transformations can be induced by solvent exchange, where replacing the guest solvent molecules within the pores triggers a rearrangement of the framework. researchgate.net While specific examples detailing SCSC transformations in 3,5-pyrazoledicarboxylate MOFs are not extensively documented in the provided context, the principles observed in other MOF systems are applicable. The study of these dynamic processes provides molecular-level insights into the host-guest interactions and the intrinsic properties of the frameworks. ugent.be Understanding and controlling these structural dynamics is a key challenge in designing "smart" MOF materials for specific applications. nih.gov
Supramolecular Assemblies and Crystal Engineering with 3,5 Pyrazoledicarboxylic Acid
Hydrogen Bonding Networks
Hydrogen bonds are the primary directional forces governing the self-assembly of 3,5-pyrazoledicarboxylate anions in the solid state. The presence of a pyrazole (B372694) ring and two carboxylate groups provides a rich combination of hydrogen bond donors and acceptors, leading to robust and often predictable structural motifs.
Intermolecular O-H...O and N-H...O Interactions in Solid State Architectures
In the solid-state architecture of pyrazole-dicarboxylic acid derivatives, a complex network of hydrogen bonds is typically observed. The deprotonated carboxylate group acts as a potent hydrogen bond acceptor, readily interacting with the protonated nitrogen atom of the pyrazole ring (N-H) from a neighboring molecule. This results in strong N-H...O hydrogen bonds.
Simultaneously, the remaining carboxylic acid group can participate in O-H...O interactions. These can occur between two carboxylic acid groups, forming classic carboxylic acid dimers, or between a carboxylic acid and a carboxylate group. In the case of the monopotassium salt, the single protonated carboxylic acid group is a key hydrogen bond donor. The interplay between these O-H...O and N-H...O interactions is fundamental to the formation of extended networks. For instance, in the parent 3,5-pyrazoledicarboxylic acid monohydrate, O-H...O and N-H...O hydrogen bonds with distances of 2.671 Å and 2.776 Å, respectively, are observed, linking the molecules into one-dimensional chains. rsc.org
Role of Water Molecules in Supramolecular Assembly
Water molecules, when present in the crystal lattice, often play a crucial role in mediating and extending the hydrogen-bonding network. nih.gov They can act as both hydrogen bond donors and acceptors, bridging between 3,5-pyrazoledicarboxylate anions that might otherwise not be in favorable positions to interact directly. This bridging capability allows for the formation of more complex and higher-dimensional structures.
Formation of Multi-Dimensional Supramolecular Structures
The combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking interactions allows for the construction of supramolecular architectures with varying dimensionalities. The specific arrangement is a delicate balance of these intermolecular forces.
One-Dimensional Chains
The most fundamental supramolecular motif formed by 3,5-pyrazoledicarboxylate is the one-dimensional (1D) chain. These chains are typically assembled through strong, repeating hydrogen bond interactions. For example, a common motif involves a catemer chain where the carboxylic acid group of one molecule donates a proton to the pyrazole nitrogen of the next, and this pattern propagates through the crystal.
In the case of 3,5-pyrazoledicarboxylic acid monohydrate, molecules are joined into one-dimensional chains by O-H...O and N-H...O hydrogen bonds. rsc.org These chains then serve as the primary building blocks for the construction of higher-dimensional structures.
Two-Dimensional Layers and Polymers
The one-dimensional chains can further self-assemble into two-dimensional (2D) layers or sheets. This extension into the second dimension is typically mediated by weaker intermolecular interactions, such as π-π stacking between the pyrazole rings of adjacent chains or through bridging water molecules that form hydrogen bonds to link the chains.
Three-Dimensional Frameworks
The construction of three-dimensional (3D) frameworks from molecular building blocks is a cornerstone of crystal engineering. These frameworks, often referred to as metal-organic frameworks (MOFs) or coordination polymers, are of significant interest due to their potential applications in gas storage, catalysis, and separation technologies. The monoanion of 3,5-pyrazoledicarboxylic acid, with its strategically positioned carboxylate and pyrazole functionalities, is an excellent candidate for forming such extended networks.
While a dedicated crystallographic study of the simple monopotassium salt of 3,5-pyrazoledicarboxylic acid is not extensively documented in publicly available research, its behavior can be inferred from related structures. For instance, the parent 3,5-pyrazoledicarboxylic acid monohydrate forms a three-dimensional structure through a network of hydrogen bonds. In this structure, one-dimensional chains are formed via O–H⋯O and N–H⋯O hydrogen bonds, which are then further linked into a 3D architecture by water molecules through O–H⋯O and O–H⋯N interactions researchgate.netnih.gov.
The table below summarizes key crystallographic data for a related 3D framework involving the 3,5-pyrazoledicarboxylate anion, illustrating the complexity and potential for variation in such systems.
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.123(2) |
| b (Å) | 21.456(4) |
| c (Å) | 18.987(4) |
| β (°) | 98.76(3) |
| Volume (ų) | 4879(2) |
Note: Data presented is for a heterobimetallic coordination polymer containing potassium and tin, as a direct crystallographic analysis of the simple monopotassium salt is not available in the cited literature.
Supramolecular Synthons in Cocrystallization Processes
Supramolecular synthons are robust and predictable non-covalent interactions that act as the "glue" in crystal engineering, guiding the assembly of molecules into cocrystals. The identification and understanding of these synthons are paramount for the rational design of crystalline materials with desired properties.
In the context of 3,5-pyrazoledicarboxylic acid and its salts, the primary functional groups available for forming supramolecular synthons are the carboxylate groups, the pyrazole N-H group, and the pyrazole nitrogen atoms. These groups can participate in a variety of hydrogen bonding interactions, leading to the formation of predictable patterns.
Common supramolecular synthons involving carboxylic acids include the carboxylic acid dimer, a robust homosynthon, and the acid-pyridine heterosynthon. While the monopotassium salt has one deprotonated carboxylate group, the remaining carboxylic acid and the N-H group on the pyrazole ring are still potent hydrogen bond donors. The carboxylate group, being a good hydrogen bond acceptor, can readily participate in charge-assisted hydrogen bonds, which are generally stronger than neutral hydrogen bonds.
The formation of supramolecular synthons has been observed in salts of 3,5-pyrazoledicarboxylic acid with various organic bases. For instance, multicomponent crystals with guanidine and its derivatives showcase a variety of hydrogen bonding motifs leading to different salt structures researchgate.net. These interactions highlight the versatility of the 3,5-pyrazoledicarboxylate anion in forming predictable supramolecular synthons.
The table below details the common supramolecular synthons that are anticipated to play a significant role in the cocrystallization processes involving the monopotassium salt of 3,5-pyrazoledicarboxylic acid, based on the functionalities present in the molecule.
| Synthon Type | Interacting Groups | Description |
| Carboxylate-Carboxylic Acid | R-COO⁻ ··· HOOC-R' | A strong, charge-assisted hydrogen bond forming a heterosynthon. |
| Carboxylate-Pyrazole N-H | R-COO⁻ ··· H-N(pyrazole) | A charge-assisted hydrogen bond involving the pyrazole ring. |
| Carboxylic Acid-Pyridine | R-COOH ··· N(pyridine) | A classic and robust heterosynthon in cocrystal design. |
| Pyrazole N-H···N(pyrazole) | (pyrazole)N-H ··· N(pyrazole) | A common homosynthon in pyrazole-containing structures. |
Principles of Crystal Engineering Applied to 3,5-Pyrazoledicarboxylic Acid Systems
Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. The principles of crystal engineering can be applied to systems containing 3,5-pyrazoledicarboxylic acid and its salts to control the resulting crystal packing and, consequently, the material's properties.
Another important principle is the concept of molecular complementarity. The shapes and functionalities of the interacting molecules should be complementary to allow for efficient packing and the formation of stable, extended networks. By choosing appropriate co-formers in cocrystallization experiments, it is possible to systematically vary the resulting structure and properties.
The study of the parent 3,5-pyrazoledicarboxylic acid monohydrate provides insights into the application of these principles. The formation of one-dimensional chains through specific hydrogen bonds, and the subsequent linking of these chains into a three-dimensional network, is a clear example of the hierarchical assembly process researchgate.netnih.gov. The pH of the reaction environment can also be used as a tool to control the protonation state of the carboxylic acid groups, thereby influencing which supramolecular synthons are formed and directing the synthesis towards novel coordination polymers nih.gov.
The application of these principles allows for a degree of predictability in the solid-state structures of materials based on 3,5-pyrazoledicarboxylic acid, paving the way for the design of new materials with tailored architectures and functions.
Theoretical and Computational Investigations of 3,5 Pyrazoledicarboxylic Acid and Its Complexes
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the structural and electronic properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to study pyrazole (B372694) derivatives, providing a satisfactory comparison with experimental data. researchgate.net
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 3,5-pyrazoledicarboxylic acid, DFT calculations, particularly using the B3LYP functional, have been instrumental in determining its optimized molecular geometry and vibrational modes. researchgate.netnih.gov
Studies on related pyrazole-carboxylic acid compounds have shown that the molecule tends to adopt a planar conformation, stabilized by intramolecular hydrogen bonding and conjugated π-systems. nih.gov DFT calculations for 3,5-pyrazoledicarboxylic acid have demonstrated good agreement between the calculated geometries and experimental data, confirming the reliability of this theoretical approach. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) using DFT helps in understanding the chemical reactivity and kinetic stability of the molecule.
Table 1: Common DFT Functionals and Basis Sets for Pyrazole Derivatives
| Method | Functional | Basis Set | Application |
|---|---|---|---|
| DFT | B3LYP | 6-31G* | Geometry Optimization, Vibrational Frequencies researchgate.net |
| DFT | B3PW91 | 6-311++G(d,p) | Geometry and Electronic Structure Characterization researchgate.net |
| TD-DFT | B3LYP | 6-31G(d) | UV-Vis Absorption Spectra Simulation nih.gov |
The Hartree-Fock (HF) method is another key ab initio quantum chemistry method used for approximating the wavefunction and energy of a quantum many-body system. wayne.edu Calculations for 3,5-pyrazoledicarboxylic acid have been performed at the Hartree-Fock level of theory, often in conjunction with DFT, to provide a comparative analysis of the results. researchgate.netresearchgate.net While DFT methods generally offer a better correlation with experimental values for many systems, HF calculations provide a foundational theoretical framework. For pyrazole derivatives, HF calculations using basis sets like 6-311++G(d,p) have been utilized to study structural properties and molecular energies. researchgate.netresearchgate.net
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.commdpi.com Computational methods are crucial for the accurate interpretation of these complex spectra.
The vibrational spectra of 3,5-pyrazoledicarboxylic acid and its metal complexes have been thoroughly analyzed by comparing experimental IR and Raman data with theoretical frequencies calculated using DFT. researchgate.net This comparative approach allows for a complete and reliable assignment of the observed vibrational bands to specific normal modes. researchgate.net
For the free ligand, calculated vibrational frequencies have shown good agreement with experimental IR and Raman spectra. researchgate.net This analysis also sheds light on the influence of intramolecular hydrogen bonds on the positions of vibrational modes. researchgate.net When 3,5-pyrazoledicarboxylic acid forms complexes with metals, such as lanthanides (Ce(III) and Nd(III)), significant changes are observed in the IR and Raman spectra. These changes, particularly in the regions of carboxylic group vibrations, can be interpreted with the aid of DFT calculations to establish the coordination mode of the metal ion. For instance, analysis has shown that 3,5-pyrazoledicarboxylic acid typically binds to lanthanide(III) ions through the deprotonated carboxylic oxygens. researchgate.net
Table 2: Selected Vibrational Modes of 3,5-Pyrazoledicarboxylic Acid
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
|---|---|---|
| O-H Stretching | ~3100 | Indicates presence of carboxylic acid groups and hydrogen bonding. |
| C=O Stretching | ~1700 | Characteristic of the carboxylic acid carbonyl group; shifts upon deprotonation and coordination to a metal ion. |
| C-N Stretching | 1300-1400 | Associated with the pyrazole ring structure. |
| Ring Vibrations | 1400-1600 | In-plane stretching and bending modes of the pyrazole ring. |
Note: Wavenumber ranges are approximate and can vary based on the molecular environment and state.
To provide a more detailed and quantitative assignment of vibrational modes, Potential Energy Distribution (PED) analysis is employed. PED analysis breaks down each normal mode of vibration into contributions from various internal coordinates (like bond stretching, angle bending, and torsions). This method allows for a precise description of the nature of the vibration. For 3,5-pyrazoledicarboxylic acid, proposed assignments of normal modes are based on PED analysis derived from DFT calculations. researchgate.net
Molecular Modeling and Simulation of Coordination Systems
3,5-Pyrazoledicarboxylic acid is a versatile ligand capable of forming coordination complexes and polymers with various metal centers. nih.govacs.orgresearchgate.net Molecular modeling plays a significant role in understanding the structure and bonding in these systems. Computational studies, combined with experimental techniques like single-crystal X-ray diffraction, help elucidate the complex three-dimensional architectures. nih.gov
The formation of coordination complexes with metals like Cadmium (Cd), Copper (Cu), and Iron (Fe) often involves the pyrazole ring's nitrogen atoms and the carboxylate oxygen atoms as donor sites. nih.gov Modeling studies help in analyzing the coordination sphere around the metal center and understanding the role of non-covalent interactions, such as hydrogen bonding, in the self-assembly process that leads to supramolecular architectures like 1D chains or 2D networks. nih.gov For complexes of 3,5-pyrazoledicarboxylic acid with Ce(III) and Nd(III), a comparative vibrational analysis between the free ligand and the complexes confirmed that the ligand coordinates to the metal through the deprotonated carboxylic oxygens. researchgate.net
Studies on Tautomeric and Conformational Preferences of Pyrazoledicarboxylic Acid Derivatives
The structural behavior of pyrazoledicarboxylic acid and its derivatives is complex, involving a delicate balance of tautomeric and conformational preferences. Tautomerism in pyrazole derivatives, particularly those with substituents at the 3 and 5 positions, is a subject of significant investigation, as the position of the N-H proton can greatly influence the molecule's properties and interactions. The choice of a particular tautomer or conformer is not arbitrary but is governed by a combination of internal and external factors. mdpi.com
Theoretical and computational methods, especially Density Functional Theory (DFT), are crucial tools for elucidating the most stable forms of these molecules. mdpi.com Calculations can predict the relative energies of different tautomers and conformers, providing insight into their abundance. mdpi.com Research on various 3,5-disubstituted pyrazoles has shown that the preference for a given tautomer is strongly connected to the electronic nature of the substituents on the pyrazole ring. A general trend indicates that the preferred tautomer is the one where the nitrogen atom with a lone electron pair is positioned closer to the more electron-withdrawing substituent. mdpi.com
The surrounding environment, particularly the polarity of the solvent, plays a critical role in shifting the tautomeric equilibrium. For instance, theoretical calculations on an isolated molecule (in vacuo) might predict a strong preference for one tautomer, but this energy gap can diminish in a polar solvent, leading to an equilibrium of multiple tautomers in solution, as observed via NMR spectroscopy. mdpi.com Intramolecular hydrogen bonding is another decisive factor, often responsible for stabilizing specific conformations and influencing which tautomeric form prevails. mdpi.com The competition between the formation of these internal hydrogen bonds and intermolecular interactions with solvent molecules can dictate the final structural preference. nih.gov
Table 1: Factors Influencing Tautomeric and Conformational Selection in Pyrazole Derivatives
| Influencing Factor | Description | Primary Effect |
|---|---|---|
| Substituent Effects | The electron-donating or electron-withdrawing nature of groups attached to the pyrazole ring. | Determines the electronic distribution in the ring, favoring the tautomer where the lone pair on a nitrogen atom is closer to a more electron-withdrawing group. mdpi.com |
| Solvent Polarity | The polarity of the medium in which the compound is dissolved. | Can alter the relative stability of tautomers, potentially leading to an equilibrium between forms that are not favored in the gas phase. mdpi.com |
| Intramolecular Hydrogen Bonding | The formation of a hydrogen bond within the same molecule. | Stabilizes specific conformers and tautomers, significantly influencing the overall structural preference. mdpi.com |
| Intermolecular Interactions | Interactions, such as hydrogen bonds, with surrounding solvent or other solute molecules. | Competes with intramolecular forces, potentially disrupting internal hydrogen bonds and favoring forms that can engage more effectively in external interactions. nih.gov |
Analysis of Intermolecular Interactions and Hydrogen Bonding Energetics
The crystal structure of pyrazoledicarboxylic acid derivatives is heavily influenced by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. These interactions are fundamental to the formation of stable, ordered supramolecular structures. researchgate.net The analysis of these non-covalent forces provides insight into the stability and packing of the molecules in the solid state.
In the crystal structure of 3,5-pyrazoledicarboxylic acid monohydrate, the molecules self-assemble into well-defined patterns. The primary interaction involves the formation of one-dimensional chains through two distinct types of hydrogen bonds: an O—H⋯O bond between the carboxylic acid groups of adjacent molecules and an N—H⋯O bond between the pyrazole N-H of one molecule and a carboxylic oxygen of another. researchgate.net
Table 2: Hydrogen Bonding Interactions in Crystalline 3,5-Pyrazoledicarboxylic Acid Monohydrate
| Interaction Type | Description | Reported Bond Distance (Å) |
|---|---|---|
| O—H⋯O | Links carboxylic acid groups of adjacent molecules to form a 1D chain. researchgate.net | 2.671 researchgate.net |
| N—H⋯O | Links the pyrazole N-H group and a carboxylic oxygen to form a 1D chain. researchgate.net | 2.776 researchgate.net |
| O—H⋯O(W) | Links a carboxylic acid group to a water molecule, connecting chains. researchgate.net | 2.597 researchgate.net |
| O(W)—H(W)⋯N | Links a water molecule to a pyrazole nitrogen atom, connecting chains. researchgate.net | 2.780 researchgate.net |
Advanced Functional Applications of 3,5 Pyrazoledicarboxylic Acid Based Materials
Catalysis and Photocatalysis
The inherent structural and chemical tunability of pyrazoledicarboxylate-based materials makes them exceptional candidates for heterogeneous catalysis and photocatalysis. The framework can be engineered to host specific active sites and create optimized environments for chemical reactions.
The catalytic prowess of materials derived from 3,5-pyrazoledicarboxylic acid is rooted in the nature of their active sites and the specific reaction pathways they facilitate. Research has identified several key features that govern their catalytic behavior.
A primary source of catalytic activity is the presence of coordinatively unsaturated metal sites, often referred to as open metal sites. These sites are created when metal centers within the framework are not fully coordinated, leaving them available to interact with substrate molecules. For instance, a cobalt-based MOF, upon dehydration, transforms some of its saturated octahedral Co(II) centers into coordinatively unsaturated tetrahedral sites. This structural change was found to enhance the catalytic activity for the allylic oxidation of cyclohexene (B86901) by a factor of six, demonstrating that the creation of these open sites is a powerful strategy for boosting performance. mdpi.com The activation energy for the oxidation reaction was significantly lower with the dehydrated catalyst (67.3 kJ/mol), confirming the critical role of these unsaturated sites. mdpi.com
The metal ions themselves often act as redox-active centers. Cobalt(II)-containing MOFs, for example, have been shown to be effective in oxidation reactions using tert-butyl hydroperoxide as an oxidant. bit.edu.cn The catalytic process involves changes in the redox state of the cobalt centers, which is a key step in the reaction mechanism. bit.edu.cn
Reaction mechanisms in these systems are often complex and can involve radical intermediates. Studies on a robust copper-pyrazolate MOF (PCN-300) used for dehydrogenative C–O cross-coupling reactions revealed a free radical pathway. acs.orgmdpi.com Further investigations into the oxidation of cyclohexene catalyzed by a cobalt MOF also pointed towards a radical chain mechanism. mdpi.com In addition to the metal centers, the organic ligand can play a direct role. The pyrazole (B372694) unit, being a protic N-heterocycle, can participate in proton transfer, which is a crucial step in many catalytic cycles, such as the dehydrogenation of formic acid. nih.gov The synergy between the metal active site and the surrounding framework is crucial for efficient catalysis. acs.orgmdpi.com In photocatalysis, the design of the organic linker is paramount. By incorporating a donor-acceptor-donor conjugated π-system into a pyrazole–benzothiadiazole–pyrazole molecule, researchers have designed materials for fast charge separation, a critical factor for efficient photocatalytic processes. rsc.org
Table 1: Catalytic Performance of Select Pyrazoledicarboxylate-Derived Materials
| Catalyst/Material | Reaction | Key Finding/Mechanism |
| Dehydrated Co-MOF | Allylic oxidation of cyclohexene | Coordinatively unsaturated Co(II) sites significantly enhance catalytic activity and lower activation energy. mdpi.com |
| PCN-300 (Cu-Pz-based MOF) | Dehydrogenative C–O cross-coupling | Catalysis proceeds via a free radical pathway, with synergy between the Cu-porphyrin center and the MOF framework. acs.orgmdpi.com |
| MFU-1 (Co(II)-containing MOF) | Oxidation reactions | Redox-active Co(II) centers facilitate catalytic turnover. bit.edu.cn |
| Ce-immobilized PDA-modified CoFe₂O₄ | Synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives | A magnetically recoverable nanocomposite shows high efficiency under green conditions. researchgate.net |
The lability and accessibility of coordination sites are paramount. As previously noted, generating coordinatively unsaturated metal centers by removing coordinated solvent molecules is a highly effective strategy. This process alters the local coordination from a saturated to an unsaturated state, which dramatically enhances catalytic activity by providing open sites for substrate binding and activation. mdpi.com
The specific arrangement of ligands around the metal cluster also dictates the catalytic outcome. In iron-based MOFs, modulating the framework with pyrazine-dicarboxylic acid ligands introduces pyridine-N sites, creating an O-Fe-N coordination environment. researchgate.net This altered environment affects the local electronic structure of the iron clusters, lowering the activation barrier for H₂O₂ and accelerating the crucial Fe(II)/Fe(III) cycling in Fenton-like reactions. researchgate.net This demonstrates how the deliberate introduction of different coordinating atoms can fine-tune catalytic performance.
Luminescence Sensing Applications in MOFs
Luminescent metal-organic frameworks (LMOFs) constructed from pyrazoledicarboxylate linkers are a promising class of materials for chemical sensing. Their high surface area, tunable porosity, and characteristic luminescence that can be modulated by guest molecules make them ideal for detecting various analytes with high sensitivity and selectivity.
The detection of metal ions, particularly the ferric ion (Fe³⁺), is a major application for pyrazoledicarboxylate-based LMOFs. The primary principle behind this sensing capability is luminescence quenching, often referred to as a "turn-off" response. mdpi.comacs.org When the LMOF is exposed to Fe³⁺ ions, its characteristic fluorescence intensity is significantly reduced.
The mechanism for this quenching effect is predominantly attributed to competitive energy absorption. mdpi.comnih.govrsc.org Both the LMOF's organic linker and the target analyte (Fe³⁺ ions) can absorb energy at the excitation wavelength. If the analyte has a strong absorption in the same region as the MOF's excitation, it will compete for the excitation energy, leading to a decrease in the MOF's emission intensity. nih.govrsc.org This process is sometimes coupled with fluorescence resonance energy transfer (FRET), where the emission spectrum of the MOF overlaps with the absorption spectrum of the analyte, causing non-radiative energy transfer from the excited MOF to the analyte. nih.gov
The interaction between the analyte and the framework also plays a crucial role. Uncoordinated Lewis base sites, such as the nitrogen atoms of the pyrazole ring or free carboxylate oxygen atoms within the MOF structure, can act as recognition sites for metal ions. nih.govnih.gov The high electron density of uncoordinated carboxyl oxygen atoms, for instance, is advantageous for binding electron-deficient cations like Fe³⁺. nih.gov This direct coordination interaction can perturb the electronic structure of the ligand, leading to quenching of its luminescence.
The sensitivity and selectivity of these sensors are remarkable. Researchers have developed numerous LMOFs that can detect Fe³⁺ at very low concentrations. acs.orgresearchgate.net The performance of these sensors is often quantified by the Stern-Volmer constant (Ksv), which indicates the quenching efficiency, and the limit of detection (LOD).
Table 2: Performance of Select Pyrazoledicarboxylate-Based LMOFs for Fe³⁺ Detection
| MOF | Metal Center(s) | Stern-Volmer Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) | Reference(s) |
| MOF 1 | Not specified | - | 6.21 × 10⁻⁵ M | researchgate.net |
| MOF 2 | Not specified | - | 4.45 × 10⁻⁵ M | researchgate.net |
| MOF 3 | Not specified | - | 11.52 × 10⁻⁵ M | researchgate.net |
| MOF 4 | Not specified | - | 6.36 × 10⁻⁵ M | researchgate.net |
| [ZnL]·1.5H₂O | Zn | 3.18 × 10⁴ | 6.48 × 10⁻⁷ M | nih.gov |
| [SrL]n | Sr | 1.75 × 10⁴ | 6.14 × 10⁻⁷ M | nih.gov |
| Eu-HODA | Eu | 2.09 × 10⁴ | 6.4 ppb (approx. 1.15 × 10⁻⁷ M) | nih.gov |
The ability to rationally design the structure of MOFs is key to developing sensors with customized and enhanced capabilities. rsc.orgresearchgate.net By carefully selecting the metal nodes and organic linkers, and controlling the synthesis conditions, researchers can tune the porosity, stability, and functional sites of the resulting framework to optimize its sensing performance.
One effective strategy is the modification of the organic ligand. Tailoring the linker by introducing specific functional groups can create targeted binding sites for analytes and enhance host-guest interactions. rsc.orgnih.gov The use of an auxiliary linear ligand in conjunction with a primary pyrazole-functionalized carboxylic acid ligand, for example, can enlarge the pore dimensions and alter the framework's topology, thereby influencing its adsorption and sensing properties.
The choice of the metal center also impacts the final structure and its sensing behavior. For example, using a larger Sr²⁺ ion instead of a Zn²⁺ ion with the same organic linker can lead to a different coordination mode where all carboxyl oxygen atoms participate in bonding, altering the framework and its interaction with analytes. nih.gov
Electrochemical Applications
Materials based on 3,5-pyrazoledicarboxylic acid are emerging as promising candidates for various electrochemical applications, including proton conduction, energy storage, and electrocatalysis. Their well-defined porous structures and the ability to incorporate redox-active metal centers or functional groups make them highly suitable for these roles.
One of the most notable electrochemical applications is in proton conduction, which is essential for technologies like proton-exchange membrane fuel cells (PEMFCs). A cadmium-based MOF constructed from 3,5-pyrazoledicarboxylic acid, [Cd₂(pdc)(H₂O)(DMA)₂]n, demonstrated a proton conductivity of 1.15 × 10⁻³ S cm⁻¹ at 363 K and 98% relative humidity (RH). researchgate.net The proton transport in such materials is often facilitated by hydrogen-bonding networks involving coordinated water molecules, guest molecules (like dimethylamine (B145610) cations), and the carboxylate/pyrazole functional groups of the linker. researchgate.net When this Cd-MOF was incorporated into a sulfonated polyphenylene oxide polymer matrix to form a hybrid membrane, the proton conductivity soared to 2.64 × 10⁻¹ S cm⁻¹, a value higher than many other MOF-polymer hybrid membranes and approaching that of commercial materials like Nafion. researchgate.net Similarly, pyrazole-based MOFs grafted with sulfonic acid moieties have also been designed as proton conductors, achieving conductivity values up to 1.95 × 10⁻³ S/cm at 95% RH. acs.org
In the realm of energy storage, pyrazole-based MOFs are being explored as electrode materials for batteries and supercapacitors. nih.gov The porous nature of MOFs facilitates ion transport, while the metal centers can undergo redox reactions, providing the basis for charge storage. rsc.orgnih.gov While specific research on 3,5-pyrazoledicarboxylic acid in this area is still developing, related structures like pyridine-3,5-dicarboxylate-based MOFs have been successfully used as active electrode materials in battery-supercapacitor hybrid devices.
Furthermore, pyrazole-based complexes have been investigated as molecular electrocatalysts. For example, tris(3,5-dimethylpyrazolyl)borate complexes of copper, nickel, and iron have been examined as electrocatalysts for the hydrogen evolution reaction (HER) when loaded onto glassy carbon electrodes. acs.orgnih.gov These studies highlight the potential of the pyrazole coordination environment to support catalytically active metal centers for important electrochemical transformations. The inherent tunability of MOFs provides a platform for designing advanced electrochemical sensors with high sensitivity and selectivity for various analytes. acs.org
Design and Synthesis of Pyrazoledicarboxylate-Based Materials for Electrochemical Detection (e.g., Nitrite)
The detection of nitrite (B80452) (NO₂⁻) is of significant concern for environmental monitoring and food safety due to its potential adverse health effects. Materials based on 3,5-pyrazoledicarboxylic acid have emerged as promising candidates for the fabrication of sensitive and selective electrochemical sensors. A key strategy in this area is the use of the pyrazoledicarboxylate ligand to construct metal-organic frameworks (MOFs), which are crystalline coordination polymers with high surface areas and tunable properties. researchgate.net
One notable example involves the design and synthesis of a nickel-based MOF using pyrazole-3,5-dicarboxylic acid (H₃PDCA) as the organic linker. bohrium.com This material, referred to as Ni-PDCA, was synthesized through an energy-efficient and environmentally friendly method at room temperature with water as the solvent. researchgate.netbohrium.com In this synthesis, Ni²⁺ ions act as the metal nodes that coordinate with the deprotonated pyrazoledicarboxylate linkers to form a stable, porous, three-dimensional structure.
The synthesis process involves the simple mixing of an aqueous solution of a nickel salt with the H₃PDCA linker. This approach avoids the high temperatures and organic solvents typically used in MOF synthesis, making it a more sustainable and cost-effective method. bohrium.com The resulting Ni-PDCA material consists of polyhedral crystals. researchgate.netbohrium.com Physicochemical and electrochemical characterizations are used to confirm the successful formation of the desired MOF structure. The design principle behind using this specific MOF for nitrite detection lies in the inherent electrocatalytic activity of the nickel centers and the unique structural properties of the framework. bohrium.com The porous nature and large surface area of the MOF facilitate the diffusion of nitrite ions to the active nickel sites, enhancing the electrochemical response. researchgate.net
The synthesized Ni-PDCA material is then typically incorporated into an electrode, for example, by modifying a screen-printed carbon electrode (SPCE). This creates a sensor (Ni-PDCA/SPCE) capable of detecting nitrite through electrochemical oxidation. bohrium.com The design leverages the synergistic effects of the catalytically active metal centers and the structured organic framework to achieve high performance in nitrite sensing. researchgate.netbohrium.com
Correlation Between Material Structure and Electrochemical Performance
The electrochemical performance of materials derived from 3,5-pyrazoledicarboxylic acid is intrinsically linked to their structural and electronic properties. In the case of MOFs like Ni-PDCA, several key structural features contribute to their efficacy as electrochemical sensors for nitrite.
High Electroactive Surface Area: The crystalline and porous structure of the Ni-PDCA MOF, specifically its formation as polyhedral crystals, provides a high electroactive surface area. researchgate.netbohrium.com This is a critical factor as it increases the number of available active sites for the electrochemical reaction to occur, thereby amplifying the sensor's response signal. The ordered porosity of MOFs allows for efficient mass transport, ensuring that nitrite ions in the sample can readily access the nickel active sites within the framework. researchgate.net
Conductivity and Charge Transfer: The appreciable conductivity of the Ni-PDCA material is essential for efficient electron transfer during the electrochemical oxidation of nitrite. bohrium.com Furthermore, a significant contributor to the selective detection of nitrite is the charge transfer mechanism between the analyte and the pyrazoledicarboxylate ligand. bohrium.com The electronic properties of the organic linker can be tuned to optimize this interaction, enhancing both the sensitivity and selectivity of the sensor. researchgate.net
Catalytic Activity of Metal Nodes: The nickel ions serve as the primary catalytic centers for the oxidation of nitrite. The framework structure ensures that these metal sites are well-dispersed and highly accessible, preventing aggregation and maximizing their utilization. researchgate.net The coordination environment around the Ni²⁺ ions, dictated by the pyrazoledicarboxylate linker, influences their redox properties and, consequently, their catalytic efficiency towards nitrite oxidation. bohrium.com
These structure-performance relationships result in excellent electrochemical sensing capabilities. Under optimal conditions, the Ni-PDCA modified electrode demonstrates high sensitivity, a low detection limit, and a wide linear range for nitrite detection. bohrium.com The robust and stable framework of the MOF also contributes to the sensor's long-term stability and reproducibility. bohrium.com
The table below summarizes the reported electrochemical performance of a Ni-PDCA-based sensor for nitrite detection, illustrating the tangible outcomes of its advantageous structural properties. bohrium.com
| Performance Metric | Value |
| Limit of Detection (LOD) | 0.052 µM |
| Sensitivity | 240 µA mM⁻¹ cm⁻² |
| Linear Range | 0.1 to 1000 µM |
| Response Time | < 5 s |
| Stability | > 28 days |
| Repeatability (RSD) | 0.87% (n=10) |
| Reproducibility (RSD) | 0.67% (n=4) |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3,5-pyrazoledicarboxylic acid, monopotassium salt, and how can reaction conditions be optimized to improve yield?
- Methodology : Synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO) followed by crystallization. For example, hydrazide derivatives of pyrazolecarboxylic acids are refluxed for 18 hours, distilled under reduced pressure, and crystallized in water-ethanol mixtures to achieve ~65% yield . Optimization may include adjusting solvent ratios, temperature gradients, or catalyst use.
- Data Note : The monopotassium salt (CAS 96616-83-0) is synthesized via selective neutralization of the parent dicarboxylic acid (CAS 3112-31-0) with potassium hydroxide, followed by lyophilization .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?
- Methodology :
- FT-IR : Confirm carboxylate (C=O) and pyrazole ring vibrations (N-H stretching at ~3200 cm⁻¹, C-N at ~1400 cm⁻¹).
- NMR : H NMR (D₂O) shows pyrazole protons at δ 6.8–7.2 ppm; C NMR distinguishes carboxylate carbons at ~170 ppm.
- HPLC : Use reverse-phase C18 columns with UV detection at 210–230 nm to assess purity (>95% as per standards) .
Q. What are the recommended handling and storage protocols for this compound?
- Safety : Classified as non-hazardous (GHS), but standard lab precautions apply: use gloves, avoid inhalation, and store in airtight containers at room temperature (20–25°C). The monohydrate form is hygroscopic; desiccants are recommended .
Advanced Research Questions
Q. How can factorial design be applied to investigate the effects of pH and temperature on the stability of this compound in aqueous solutions?
- Methodology :
- Variables : pH (3–9), temperature (4–60°C), and ionic strength (0.1–1.0 M KCl).
- Response Metrics : Degradation rate (HPLC), carboxylate group integrity (FT-IR).
- Design : A 2 factorial design with center points to model interactions. For example, high-temperature/low-pH conditions may accelerate hydrolysis of the carboxylate moiety .
Q. What strategies are effective for resolving contradictions in reported solubility data of 3,5-pyrazoledicarboxylic acid derivatives across different solvent systems?
- Methodology :
- Meta-Analysis : Compare solubility studies using Hansen solubility parameters to identify solvent polarity/hydrogen-bonding mismatches.
- Experimental Validation : Replicate conflicting studies under controlled conditions (e.g., standardized agitation, temperature) and quantify solubility via gravimetric analysis .
Q. How can computational modeling (e.g., DFT) predict the coordination chemistry of this compound with transition metals for catalytic applications?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to assess binding energies with metals (e.g., Cu²⁺, Fe³⁺).
- Validation : Compare predicted IR/Raman spectra with experimental data to confirm metal-ligand interactions .
Theoretical and Methodological Considerations
Q. How does the electronic structure of 3,5-pyrazoledicarboxylic acid influence its reactivity in supramolecular assemblies?
- Framework : The conjugated π-system of the pyrazole ring and electron-withdrawing carboxylates enable hydrogen-bonding networks and metal coordination. Theoretical studies suggest planar geometry enhances stacking interactions in crystal lattices .
Q. What role does this compound play in green chemistry applications, such as biodegradable ligand design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
